molecular formula C11H11NO4 B1246942 3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde CAS No. 601489-80-9

3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde

Cat. No.: B1246942
CAS No.: 601489-80-9
M. Wt: 221.21 g/mol
InChI Key: FSESDGVQESQCTF-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde is a heterocyclic compound that belongs to the benzoxazine family.

Chemical Reactions Analysis

3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .

Properties

IUPAC Name

3-hydroxy-7-methoxy-2-methyl-1,4-benzoxazine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7-11(14)12(6-13)9-4-3-8(15-2)5-10(9)16-7/h3-6,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSESDGVQESQCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C(O1)C=C(C=C2)OC)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438932
Record name 4H-1,4-Benzoxazine-4-carboxaldehyde, 3-hydroxy-7-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601489-80-9
Record name 4H-1,4-Benzoxazine-4-carboxaldehyde, 3-hydroxy-7-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde
Reactant of Route 2
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3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde
Reactant of Route 3
3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde
Reactant of Route 5
3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde
Reactant of Route 6
3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde

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